molecular formula C8H9NO3 B14208185 (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 777835-71-9

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B14208185
CAS No.: 777835-71-9
M. Wt: 167.16 g/mol
InChI Key: LPWBPIQXASVODT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.

Scientific Research Applications

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylic acid
  • 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Uniqueness

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

777835-71-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-2,6,9H,3-4H2,(H,10,11)/t6-/m1/s1

InChI Key

LPWBPIQXASVODT-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C=CO2)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.